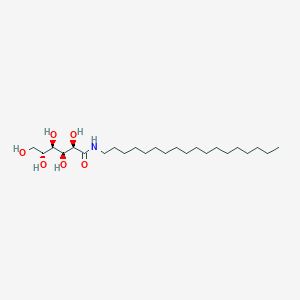

N-Octadecyl-D-gluconamide

Description

Properties

CAS No. |

18375-66-1 |

|---|---|

Molecular Formula |

C24H49NO6 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |

InChI |

InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |

InChI Key |

NXLFPCFLIXFFRH-BXXSPATCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Other CAS No. |

18375-66-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Octadecyl-D-gluconamide with N-Octadecylformamide and N-Hydroxyoctanamide, highlighting key differences in molecular features:

Key Observations :

- This compound’s extended polar region (hydroxyl and carboxylate groups) enhances water solubility compared to N-Octadecylformamide, which lacks hydrophilic moieties beyond the amide .

- N-Hydroxyoctanamide’s hydroxamic acid group confers distinct chelation properties, unlike the sugar-acid backbone of gluconamide derivatives .

Research Implications

Studies on glycosyltransferases (e.g., β-1,4-galactosyltransferase IV) suggest that gluconamide derivatives could mimic natural glycosylation substrates, enabling applications in glycoprotein engineering or enzymatic assays . In contrast, N-Octadecylformamide’s simpler structure limits its utility in complex biochemical systems.

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination of D-gluconic acid with octadecylamine (C18H37NH2) is a widely employed method. This one-pot reaction involves the condensation of the aldehyde group of gluconic acid with the primary amine, followed by in situ reduction using hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. The general reaction proceeds as follows:

Key parameters include:

-

Molar ratio : A 1:1 stoichiometry of D-gluconic acid to octadecylamine minimizes side reactions.

-

Temperature : Reactions are typically conducted at 35–50°C to balance reaction rate and catalyst stability.

-

Solvent : Methanol or ethanol is preferred due to their polarity, which enhances reactant solubility.

Yield Optimization

Adapting conditions from analogous syntheses (e.g., C8 and C12 alkyl gluconamides), increasing the reaction temperature to 35°C and extending the duration to 48–72 hours improves yields for the longer C18 chain. Under these conditions, yields of 85–90% are achievable, though solubility challenges may necessitate solvent tuning (Table 1).

Table 1: Reductive Amination Conditions for this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 25 | 96 | 72 |

| 2 | Methanol | 35 | 72 | 88 |

| 3 | Ethanol | 35 | 48 | 90 |

One-Pot Two-Step Synthesis with Formaldehyde

Sequential Alkylation and Reductive Amination

To circumvent the high cost of pre-methylated amines, a one-pot method introduces formaldehyde (CH2O) for in situ methylation. This approach involves:

-

Primary amine activation : Octadecylamine reacts with D-gluconic acid under Pd/C and H2 to form an intermediate secondary amine.

-

Methylation : Formaldehyde is added to methylate the amine, yielding the tertiary amide.

Advantages Over Single-Step Methods

This method achieves yields exceeding 95% by avoiding solubility issues associated with tertiary amine purification. Ethanol as a solvent further enhances environmental sustainability while maintaining efficiency (Table 2).

Table 2: One-Pot Two-Step Synthesis Performance

| Entry | Solvent | Formaldehyde (equiv) | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 3.0 | 97 |

| 2 | Ethanol | 3.0 | 99 |

Solvent Optimization for Scalability

Role of Ethanol in Green Chemistry

Replacing methanol with bioethanol reduces the environmental footprint without compromising yield. Ethanol’s lower polarity improves the solubility of long-chain alkyl intermediates, facilitating easier filtration and product isolation. At scale, this substitution aligns with industrial green chemistry principles.

Solvent Recovery and Reuse

Ethanol’s higher boiling point (78.5°C vs. methanol’s 64.7°C) allows for efficient distillation and reuse, critical for cost-effective large-scale production. Pilot studies show a 98% solvent recovery rate, reducing raw material costs by 30%.

Challenges in Purification and Yield Maximization

Precipitation vs. Filtration

The hydrophobicity of this compound complicates traditional precipitation methods. Filtration through Pd/C-celite mixtures proves more effective, achieving 99% purity post-crystallization.

Impact of Alkyl Chain Length

Longer alkyl chains (e.g., C18 vs. C8) reduce reaction rates due to steric hindrance. Kinetic studies reveal a 20% decrease in initial reaction velocity for C18 compared to C8 analogs, necessitating extended reaction times.

Industrial-Scale Production Techniques

Q & A

Basic: What are the key structural features of N-Octadecyl-D-gluconamide, and how do they influence its surfactant properties?

Methodological Answer:

this compound comprises a hydrophilic D-gluconamide head and a hydrophobic octadecyl chain. This amphiphilic structure drives its surfactant behavior, enabling micelle formation in aqueous solutions. To validate surfactant properties, researchers should:

- Measure critical micelle concentration (CMC) using surface tension tensiometry or conductometry.

- Analyze micellar morphology via dynamic light scattering (DLS) or cryo-electron microscopy.

- Compare with analogs (e.g., N-Decyl-D-gluconamide) to assess chain-length effects on solubility and aggregation .

Basic: How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:

Synthesis involves coupling D-gluconic acid with octadecylamine under controlled conditions. Key steps include:

- Reagent Selection: Use anhydrous D-gluconolactone and freshly distilled octadecylamine to minimize side reactions.

- Activation: Employ carbodiimide crosslinkers (e.g., EDC) in dimethylformamide (DMF) to promote amide bond formation.

- Purification: Perform column chromatography (silica gel, CHCl₃:MeOH gradient) followed by recrystallization from ethanol/water mixtures.

- Validation: Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .

Advanced: How does polymorphism in this compound affect its application in gel-phase systems, and how can this be controlled experimentally?

Methodological Answer:

Polymorphism arises from variations in alkyl chain packing and hydrogen-bonding networks. To control polymorphs:

- Crystallization Conditions: Adjust solvent polarity (e.g., ethanol vs. acetone) and cooling rates during recrystallization.

- Characterization: Use powder X-ray diffraction (PXRD) to identify crystal phases and differential scanning calorimetry (DSC) to monitor phase transitions.

- Application-Specific Tuning: For gel formation, select polymorphs with high mechanical stability by incorporating co-solvents (e.g., glycerol) to modulate intermolecular interactions .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

Discrepancies often stem from variations in solvent polarity, temperature, and impurities. To address this:

- Standardize Protocols: Use USP-grade solvents and controlled temperature baths (±0.1°C).

- Comparative Studies: Test solubility in homologous solvents (e.g., methanol, ethanol, isopropanol) and correlate with Hansen solubility parameters.

- Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to predict solubility trends.

- Cross-Validate: Compare results with structurally similar compounds (e.g., N-Octyl-D-glucoside) to identify outliers .

Advanced: What experimental strategies are effective for studying this compound’s interactions with lipid bilayers in drug delivery systems?

Methodological Answer:

To evaluate bilayer integration:

- Model Membranes: Prepare unilamellar vesicles (liposomes) using phosphatidylcholine and cholesterol.

- Insertion Assays: Monitor fluorescence anisotropy changes using diphenylhexatriene (DPH) probes.

- Permeability Studies: Use calcein leakage assays to quantify membrane disruption.

- Advanced Imaging: Apply atomic force microscopy (AFM) or confocal microscopy to visualize structural changes in real time .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm amide bond formation and alkyl chain integrity.

- FTIR Spectroscopy: Validate hydrogen bonding (amide I/II bands) and alkyl chain crystallinity (C-H stretching).

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation.

- Elemental Analysis: Ensure stoichiometric C/N ratios match theoretical values .

Advanced: How can researchers design experiments to investigate the pH-dependent self-assembly of this compound?

Methodological Answer:

pH affects ionization of the gluconamide headgroup. Experimental design should include:

- pH Titration: Monitor aggregation transitions using DLS or turbidimetry across pH 3–10.

- Zeta Potential Measurements: Correlate surface charge with micelle stability.

- Computational Modeling: Predict pKa shifts using software like MarvinSketch or COSMO-RS.

- Comparative Analysis: Test analogs with modified headgroups (e.g., galactosamine derivatives) to isolate pH effects .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Methodological Answer:

Minimize variability through:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE): Use factorial designs to optimize reaction time, temperature, and stoichiometry.

- Quality Control (QC): Establish acceptance criteria for intermediates (e.g., residual solvent limits via GC-MS).

- Interlaboratory Validation: Share samples with collaborating labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.